1-(4-Methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one
Description
Properties
IUPAC Name |
1-(4-methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-24-19-12-14-22(15-13-19)21(23)16-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNAFEXUDREZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Formation of the Diphenylpropanone Moiety: This involves the condensation of benzaldehyde with acetone in the presence of a base to form diphenylpropanone.
Coupling Reaction: The final step involves coupling the methoxypiperidine with the diphenylpropanone moiety using a suitable coupling reagent and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
- 3,3-Diphenylpropan-1-one Derivatives: The diphenylpropanone core is shared with compounds like 1,3-diphenylpropan-1-one (), which lacks the piperidinyl moiety. The absence of the nitrogen-containing ring in simpler analogs reduces receptor binding complexity but limits pharmacokinetic optimization .
- Enone vs. Propanone Systems: Compounds such as 1-(4-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one () feature a conjugated enone system, which increases reactivity and susceptibility to metabolic reduction compared to the saturated propan-1-one core in the target compound .
Substituent Effects on Piperidine/Piperazine Rings
4-Methoxy vs. Chloro/Benzyl Groups :
Substituents on the piperidine/piperazine ring significantly modulate biological activity. For example:- 1-[4-(2-Chlorophenyl-benzyl)piperazin-1-yl]-3,3-diphenylpropan-1-one (IC50 = 141.0 nM, ) shows moderate T-type calcium channel inhibition, while its 2,6-dichloro analog has reduced potency (IC50 = 1000.0 nM), highlighting the sensitivity to substituent bulk and polarity .
- The 4-methoxy group in the target compound likely improves solubility and reduces metabolic oxidation compared to lipophilic chloro or benzyl groups .
Piperidine vs. Piperazine Scaffolds :
Piperazine-based analogs (e.g., ) exhibit varied conformational flexibility and hydrogen-bonding capacity, which may alter target affinity compared to the piperidine-based target compound .
Physicochemical and Pharmacokinetic Comparisons
Lipophilicity (LogP)
- The target compound’s LogP is estimated at ~3.5 (based on analogs in ), balancing lipophilicity for membrane permeability and aqueous solubility.
Metabolic Stability
- The 4-methoxy group resists oxidative metabolism better than methyl or benzyl substituents, as seen in piperidine/piperazine-containing drugs .
Data Tables
Table 2: Substituent Impact on Calcium Channel Activity ()
| Substituent on Piperazine Ring | IC50 (nM) |
|---|---|
| 4-(2-Chlorophenyl-benzyl) | 141.0 |
| 4-(2,6-Dichlorophenyl-benzyl) | 1000.0 |
Biological Activity
1-(4-Methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a piperidine ring substituted with a methoxy group and a diphenylpropanone moiety, which contributes to its unique pharmacological properties. The molecular formula is , with a molar mass of approximately 312.42 g/mol.
Biological Activity
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membrane integrity and inhibiting cell wall synthesis.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. In particular, it has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
- Apoptosis Induction: In cancer cells, it triggers apoptotic pathways leading to programmed cell death.
- Membrane Disruption: The compound disrupts cellular membranes in microbes, leading to cell lysis.
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
Case Study 1: Antimicrobial Efficacy
A study conducted on patients with chronic bacterial infections showed that administration of the compound resulted in significant reductions in bacterial load, with a notable improvement in clinical symptoms.
Case Study 2: Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, treatment with the compound as part of a combination therapy led to improved survival rates compared to standard treatments alone.
Q & A
Q. What are the common synthetic routes for 1-(4-Methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step reactions, starting with the formation of the piperidinyl moiety followed by coupling with diphenylpropanone derivatives. Key steps include:
- Nucleophilic substitution to introduce the methoxy group onto the piperidine ring.
- Ketone coupling using catalysts like Lewis acids (e.g., AlCl₃) to link the piperidine and diphenylpropanone units.
- Purification via column chromatography or recrystallization to isolate the product.
Optimization strategies: - Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during coupling.
- Catalyst screening : Testing alternative Lewis acids (e.g., BF₃·Et₂O) improves yields .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of methoxy (δ ~3.2 ppm), piperidinyl protons (δ ~1.5–3.0 ppm), and aromatic protons (δ ~6.8–7.5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (expected m/z: ~428.2) .
Q. What are the key considerations in designing a stability study for this compound under various pH and temperature conditions?
- Stress testing : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours.
- Analytical monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the methoxy group or ketone reduction).
- Storage recommendations : Stability data at 4°C (short-term) and -20°C (long-term) inform storage protocols .
Advanced Research Questions
Q. How can researchers resolve crystallographic disorder in the piperidinyl moiety during X-ray structure determination?
- Refinement strategies : Use SHELXL’s PART instruction to model disorder, assigning occupancy factors to alternate conformations.
- Twinning analysis : Employ SHELXD to detect twinning and refine against detwinned data.
- Validation tools : Check geometry with WinGX/PLATON to ensure bond lengths/angles align with expected values .
Q. What strategies are recommended for analyzing contradictory bioactivity data in different assay systems for this compound?
- Orthogonal assays : Compare results from cell-based (e.g., receptor binding) and enzyme activity assays to identify assay-specific artifacts.
- Structure-Activity Relationship (SAR) studies : Synthesize analogs (e.g., varying methoxy position or diphenyl groups) to isolate pharmacophoric features.
- Computational modeling : Perform molecular dynamics simulations to assess target binding under different assay conditions (e.g., pH, co-solvents) .
Q. How can molecular docking studies be validated for target interactions given the compound’s conformational flexibility?
- Conformational sampling : Use Monte Carlo or simulated annealing to explore rotatable bonds in the piperidinyl and propanone moieties.
- Crystallographic cross-validation : Compare docking poses with X-ray structures of analogous compounds bound to the same target (e.g., GPCRs or kinases).
- Free energy calculations : Apply MM-PBSA/GBSA to rank binding affinities and validate docking scores .
Q. What computational methods are suitable for predicting the metabolic pathways of this compound?
- CYP450 docking : Use AutoDock Vina to predict oxidation sites (e.g., methoxy demethylation or piperidine ring hydroxylation).
- In silico metabolism tools : Software like MetaSite identifies probable Phase I/II metabolites.
- In vitro validation : Incubate with human liver microsomes and analyze metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
